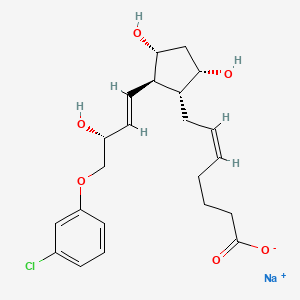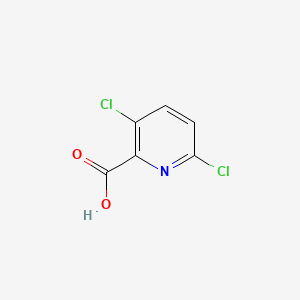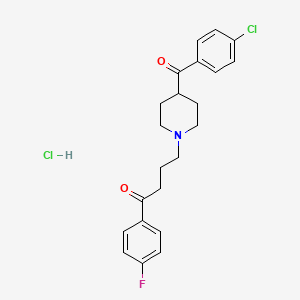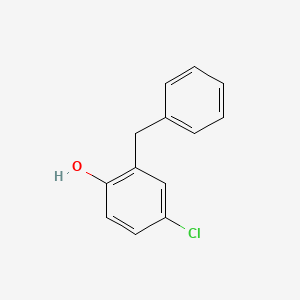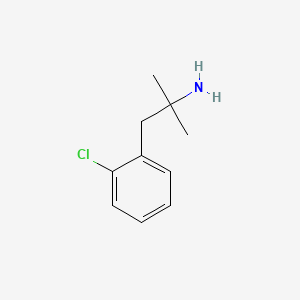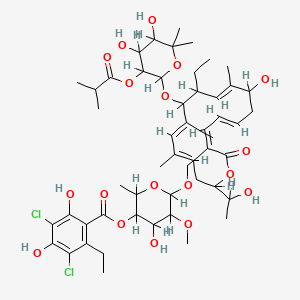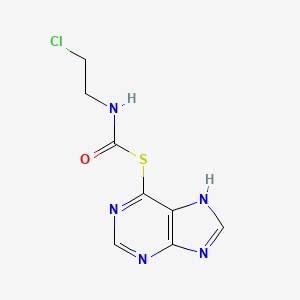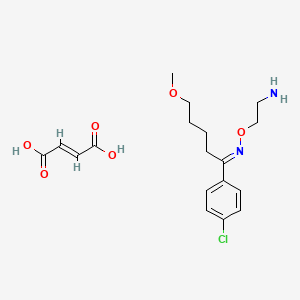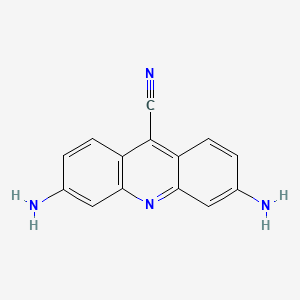
3,6-Diaminoacridina-9-carbonitrilo
Descripción general
Descripción
3,6-Diaminoacridine-9-carbonitrile is a chemical compound with the molecular formula C14H10N4 . It is used in various applications and is available from several suppliers .
Synthesis Analysis
Acridine derivatives, including 3,6-Diaminoacridine-9-carbonitrile, have been actively researched over the years. They have been developed as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . A covalent organic framework (COF) photosensitizer based on the acridine skeleton was designed by Zhang et al. in 2021. The framework was created through the Schiff base condensation reaction between 3,6-diaminoacridine (DAA) and 2,4,6-triformylphloroglucinol (TFP) .Molecular Structure Analysis
The molecular structure of 3,6-Diaminoacridine-9-carbonitrile is characterized by a molecular weight of 234.26 g/mol .Chemical Reactions Analysis
Acridine derivatives, including 3,6-Diaminoacridine-9-carbonitrile, have been developed with beneficial, biological, or photochemical effects . The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .Physical And Chemical Properties Analysis
3,6-Diaminoacridine-9-carbonitrile has a molecular weight of 234.26 g/mol .Aplicaciones Científicas De Investigación
Tratamiento del cáncer de pulmón
DAC ha demostrado un potencial como un agente de cambio en el tratamiento del cáncer de pulmón . Un estudio reveló que DAC exhibe una notable afinidad de unión de -7.9 kcal/mol, desafiando a Erlotinib, un medicamento convencional para el cáncer de pulmón, que mostró una afinidad de unión de -7.3 kcal/mol . Esto sugiere que DAC podría ser una opción de tratamiento viable para el cáncer de pulmón .
Tratamiento del glioblastoma
La eficacia de DAC contra el glioblastoma está bien documentada . Si bien los mecanismos exactos aún están bajo investigación, la capacidad del compuesto para interactuar con proteínas y enzimas clave podría desempeñar un papel significativo en su potencial terapéutico .
Agente antibacteriano
DAC es un bacteriostático de acción lenta que es eficaz contra muchas bacterias Gram-positivas . Sin embargo, es ineficaz contra las esporas . Sus sales se utilizaron anteriormente para el tratamiento de quemaduras y heridas infectadas .
Tratamiento de la enfermedad de Alzheimer
Los derivados de la acridina, como DAC, se han investigado activamente como posibles agentes terapéuticos para una amplia gama de trastornos, incluida la enfermedad de Alzheimer . Los mecanismos exactos de acción aún están bajo investigación .
Tratamiento de infecciones protozoarias
DAC, como derivado de la acridina, también se ha investigado por su potencial en el tratamiento de infecciones protozoarias . La forma plana de los derivados de la acridina permite la intercalación en ADN de doble cadena, lo que podría ser un factor clave en su modo de acción .
Fotosensibilizador en organoelectrónica
DAC se ha utilizado en el diseño de un fotosensibilizador de marco orgánico covalente (COF), TPDA . Este fotosensibilizador, basado en el esqueleto de acridina, tiene numerosos sitios activos y ha encontrado uso en la organoelectrónica .
Mecanismo De Acción
Target of Action
The primary target of 3,6-Diaminoacridine-9-carbonitrile, also known as Proflavine, is DNA . It interacts with DNA by intercalation, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands .
Mode of Action
Proflavine acts by intercalating DNA , thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction . In addition, it has been found to exhibit a noteworthy binding affinity with the EGFR-TKD protein, a crucial target in lung cancer therapeutics .
Biochemical Pathways
By intercalating DNA, it disrupts the normal functioning of these pathways, leading to mutations and preventing bacterial reproduction .
Pharmacokinetics
It is known that the compound is used topically, mainly in wound dressings
Result of Action
The result of the action of 3,6-Diaminoacridine-9-carbonitrile is the disruption of DNA synthesis, leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction, making it an effective bacteriostatic agent against many gram-positive bacteria . Moreover, it has shown potential as a treatment for lung cancer, demonstrating remarkable stability and binding affinity with the EGFR-TKD protein .
Action Environment
The action, efficacy, and stability of 3,6-Diaminoacridine-9-carbonitrile can be influenced by various environmental factors. For instance, its adsorption to kaolinite, a type of clay, can be affected by the presence of other substances, such as cadmium(II) and other polyaromatic dyes
Direcciones Futuras
More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . It is critical to investigate how acridine derivatives function in cancer treatment. Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
Propiedades
IUPAC Name |
3,6-diaminoacridine-9-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-7-12-10-3-1-8(16)5-13(10)18-14-6-9(17)2-4-11(12)14/h1-6H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMGFEMNXBLDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



